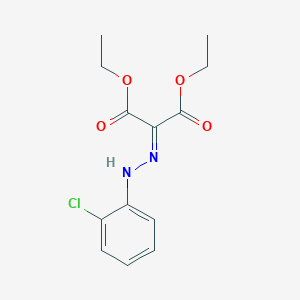
2-(2-Chlorophenyl)hydrazonomalonic acid diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)hydrazonomalonic acid diethyl ester is an organic compound with the molecular formula C13H15ClN2O4 and a molecular weight of 298.72 g/mol. This compound is characterized by the presence of a hydrazinylidene group attached to a propanedioate moiety, with a chlorophenyl substituent. It is often used in various chemical reactions and research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)hydrazonomalonic acid diethyl ester typically involves the reaction of diethyl malonate with 2-chlorophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to yield the final product. Common reagents used in this synthesis include diethyl malonate, 2-chlorophenylhydrazine, and a suitable acid or base catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Chlorophenyl)hydrazonomalonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)hydrazonomalonic acid diethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism by which 2-(2-Chlorophenyl)hydrazonomalonic acid diethyl ester exerts its effects involves interactions with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. Pathways involved in its action include enzyme inhibition and signal transduction modulation.
Comparación Con Compuestos Similares
Diethyl malonate: A precursor in the synthesis of 2-(2-Chlorophenyl)hydrazonomalonic acid diethyl ester.
2-Chlorophenylhydrazine: Another precursor used in the synthesis.
Hydrazones: Compounds with similar hydrazinylidene groups but different substituents.
Uniqueness: this compound is unique due to its specific combination of a hydrazinylidene group with a chlorophenyl substituent and a propanedioate moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
13631-88-4 |
|---|---|
Fórmula molecular |
C13H15ClN2O4 |
Peso molecular |
298.72 g/mol |
Nombre IUPAC |
diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C13H15ClN2O4/c1-3-19-12(17)11(13(18)20-4-2)16-15-10-8-6-5-7-9(10)14/h5-8,15H,3-4H2,1-2H3 |
Clave InChI |
QYHQVKFERZNLRC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1Cl)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(=NNC1=CC=CC=C1Cl)C(=O)OCC |
Sinónimos |
2-(2-Chlorophenyl)hydrazonomalonic acid diethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















